molecular formula C14H12N6 B3250017 4,4'-Bis(azidomethyl)biphenyl CAS No. 199920-09-7

4,4'-Bis(azidomethyl)biphenyl

Cat. No.: B3250017
CAS No.: 199920-09-7
M. Wt: 264.29 g/mol
InChI Key: KXFBLYGHUVFKRM-UHFFFAOYSA-N
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Description

4,4’-Bis(azidomethyl)biphenyl is an organic compound with the molecular formula C14H12N6 It is characterized by the presence of two azidomethyl groups attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Bis(azidomethyl)biphenyl can be synthesized through a multi-step process. One common method involves the reaction of 4,4’-bis(chloromethyl)biphenyl with sodium azide in a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at room temperature and requires overnight stirring to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for 4,4’-Bis(azidomethyl)biphenyl are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The scalability of the process would involve optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(azidomethyl)biphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,4’-Bis(azidomethyl)biphenyl primarily involves its reactivity due to the azide groups. These groups can undergo cycloaddition reactions, forming stable triazole rings, or be reduced to amines, which can further participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bis(azidomethyl)biphenyl is unique due to its dual azide functionality, which allows it to participate in a wide range of chemical reactions, particularly in the formation of triazoles through click chemistry. This versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1-(azidomethyl)-4-[4-(azidomethyl)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6/c15-19-17-9-11-1-5-13(6-2-11)14-7-3-12(4-8-14)10-18-20-16/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFBLYGHUVFKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=[N+]=[N-])C2=CC=C(C=C2)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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